3-Methyl-8-(3-piperidinyl)quinoline
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Overview
Description
3-Methyl-8-(3-piperidinyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 3-position and a piperidinyl group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-piperidinyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylquinoline with piperidine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(3-piperidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Methyl-8-(3-piperidinyl)quinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-8-(3-piperidinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and piperidinyl substitutions.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
3-Methylquinoline: A simpler derivative with only a methyl group at the 3-position.
Uniqueness
3-Methyl-8-(3-piperidinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidinyl groups enhances its potential for diverse applications in medicinal chemistry and other fields .
Biological Activity
3-Methyl-8-(3-piperidinyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H14N2
- Molecular Weight : 198.26 g/mol
- CAS Number : 656250-11-2
- IUPAC Name : 3-Methyl-8-(piperidin-3-yl)quinoline
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has shown promising anticancer properties in vitro. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Cholinesterase Inhibition
One of the notable activities of this compound is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property positions it as a potential candidate for treating neurodegenerative diseases like Alzheimer's disease. In vitro assays have shown IC50 values indicating significant inhibitory effects on these enzymes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of cholinesterase enzymes, disrupting their function and leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cognitive functions in Alzheimer's disease models .
- Cellular Interaction : The piperidine moiety enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets involved in apoptosis and cell cycle regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the quinoline ring significantly influence the biological activity of the compound. For instance, methyl substitution at the 8-position enhances cholinesterase inhibition compared to other substitutions .
Compound Variant | IC50 (AChE) | IC50 (BuChE) | Notes |
---|---|---|---|
This compound | 19.85 μM | 11.59 μM | Potent dual inhibitor |
Other derivatives | >20 μM | >20 μM | Less active |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound improved cognitive function and reduced amyloid plaque formation, highlighting its therapeutic potential .
- Antimicrobial Efficacy : In a series of antimicrobial assays, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-methyl-8-piperidin-3-ylquinoline |
InChI |
InChI=1S/C15H18N2/c1-11-8-12-4-2-6-14(15(12)17-9-11)13-5-3-7-16-10-13/h2,4,6,8-9,13,16H,3,5,7,10H2,1H3 |
InChI Key |
BHTUTNDFQYHQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)C3CCCNC3)N=C1 |
Origin of Product |
United States |
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